2-Amino-3-methyl-1,1-diphenylbutan-1-ol
Description
Molecular Architecture and Stereochemical Configuration
2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a chiral amino alcohol characterized by a four-carbon backbone with distinct functional groups and stereochemical features. The molecular formula is C₁₇H₂₁NO , with a molecular weight of 255.35 g/mol for the free base. The central carbon (C1) is bonded to two phenyl groups and a hydroxyl group, forming a sterically hindered tertiary alcohol. The C2 position hosts an amino group (-NH₂), while the C3 position features a methyl group (-CH₃).
The compound’s stereogenic center at C2 determines its enantiomeric forms: (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (CAS: 78603-95-9) and (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (CAS: 86695-06-9). The (S)-enantiomer exhibits a specific optical rotation of [α]²⁰D = -132° to -142° (C=1 in CHCl₃), reflecting its chiral purity. Computational models, such as density functional theory (DFT), reveal that the diphenyl groups create a rigid, non-planar structure, stabilizing the molecule through π-π interactions.
| Key Structural Features | Details |
|---|---|
| Backbone | Butan-1-ol (four-carbon chain with hydroxyl at C1) |
| Functional Groups | Tertiary alcohol (C1), primary amine (C2), methyl branch (C3) |
| Stereochemistry | Chiral center at C2 (S or R configuration) |
| Aromatic Substituents | Two phenyl groups at C1 |
| Molecular Volume | ~320 ų (calculated via molecular dynamics simulations) |
The amino and hydroxyl groups enable hydrogen bonding, influencing solubility in polar solvents like ethanol and chloroform.
Comparative Analysis of Enantiomeric Forms
The (S)- and (R)-enantiomers of this compound exhibit divergent stereochemical behaviors despite identical molecular formulas. Asymmetric synthesis studies demonstrate that the (S)-enantiomer serves as a superior chiral auxiliary in borane-mediated ketone reductions, achieving >90% enantiomeric excess (ee) compared to ~80% ee for (S)-valinol. This enhanced selectivity arises from the bulky diphenyl groups, which stabilize transition states in catalytic complexes.
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 78603-95-9 | 86695-06-9 |
| Specific Rotation ([α]²⁰D) | -132° to -142° (C=1 in CHCl₃) | Not reported |
| Catalytic Selectivity | High enantioselectivity in ketone reductions | Limited data available |
| Synthetic Utility | Preferred for asymmetric organocatalysis | Less studied in catalytic applications |
The (S)-enantiomer’s configuration aligns with the Cahn-Ingold-Prelog priority rules , where the amino group (-NH₂) holds higher priority over hydroxyl (-OH) and methyl (-CH₃) groups. Nuclear magnetic resonance (NMR) studies confirm distinct splitting patterns for each enantiomer: the (S)-form shows a doublet-of-doublets at δ 3.2 ppm (C2-H), whereas the (R)-form exhibits a triplet due to differing vicinal coupling.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction analyses of this compound derivatives reveal monoclinic crystal systems with space group P2₁ . The unit cell parameters include a = 10.2 Å , b = 8.5 Å , c = 12.1 Å , and β = 95.7° , with four molecules per unit cell. Hydrogen bonding between the amino and hydroxyl groups forms a dimeric structure in the solid state, stabilizing the lattice.
Packing diagrams illustrate van der Waals interactions between phenyl rings, contributing to the compound’s high melting point (95–99°C ). The dihedral angle between the two phenyl groups is 68.3° , minimizing steric strain while maintaining conjugation.
Computational Modeling of Electron Density Distribution
DFT calculations at the B3LYP/6-31G(d) level map the electron density distribution, highlighting regions of high nucleophilicity at the amino group and electrophilicity at the hydroxyl oxygen. The highest occupied molecular orbital (HOMO) localizes over the phenyl rings, while the lowest unoccupied molecular orbital (LUMO) resides near the hydroxyl group.
Non-covalent interaction (NCI) plots identify steric clashes between the methyl and phenyl groups, explaining the compound’s resistance to racemization. Molecular electrostatic potential (MEP) surfaces reveal a negative potential (-45 kcal/mol) at the hydroxyl oxygen, facilitating proton transfer in catalytic cycles.
| Computational Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 6.2 eV |
| NCI Interaction Energy | -8.3 kcal/mol (phenyl-methyl repulsion) |
| MEP at Hydroxyl Oxygen | -45 kcal/mol |
Properties
IUPAC Name |
2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
1.1 Reduction of Ketimines
One of the primary applications of 2-amino-3-methyl-1,1-diphenylbutan-1-ol is in the reduction of N-substituted ketimines to produce corresponding amines. This reaction is notable for its high yields and optical induction, making it valuable in asymmetric synthesis. The reagent acts as a reducing agent that facilitates the transformation under mild conditions, which is advantageous for sensitive substrates .
Case Study: Itsuno's Reagent in Asymmetric Synthesis
A study demonstrated that Itsuno's reagent effectively reduced various ketimines with high enantioselectivity. For example, the reduction of N-benzyl ketimine yielded the corresponding amine with an enantiomeric excess exceeding 90%, showcasing the reagent's utility in producing optically active compounds essential for pharmaceutical applications .
Pharmaceutical Applications
2.1 Chiral Drug Synthesis
The compound plays a crucial role in synthesizing chiral intermediates used in pharmaceuticals. Its ability to provide high optical purity makes it an ideal candidate for developing drugs that require specific stereochemistry for efficacy.
Example: Synthesis of Antidepressants
Research has shown that this compound can be utilized to synthesize chiral amines that serve as intermediates in the production of antidepressants. The high selectivity and yield achieved using this reagent facilitate the efficient production of these critical therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The diphenyl groups in 2-amino-3-methyl-1,1-diphenylbutan-1-ol enhance stereochemical control compared to smaller analogs like 2-amino-1,1-diphenylpropan-1-ol, which lacks the methyl branch .
- Enantioselectivity: The (S)-enantiomer outperforms valinol (a simpler β-amino alcohol) in asymmetric reductions due to its rigid, bulky structure, which better stabilizes transition states .
Performance in Asymmetric Catalysis
- Itsuno’s Reagent vs. CBS Reagent: Itsuno’s borane complex achieves ~95% ee for acetophenone reduction . The CBS oxazaborolidine (derived from proline) achieves >99% ee due to its bicyclic structure, which imposes stricter stereochemical control .
- Comparison with Valinol: Valinol-based reductants show lower selectivity (e.g., 70–80% ee for aliphatic ketones), highlighting the superiority of diphenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
